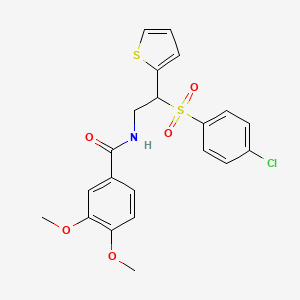
N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H20ClNO5S2 and its molecular weight is 465.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-3,4-dimethoxybenzamide is a novel compound with potential therapeutic applications. Its molecular formula is C20H20ClN2O5S and it has a molecular weight of 486.0 g/mol. This compound has garnered interest due to its biological activities, particularly in the fields of antibacterial, anti-inflammatory, and anticancer research.
Antibacterial Activity
Research indicates that derivatives of compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, a related study demonstrated moderate to strong antibacterial effects against Salmonella typhi and Bacillus subtilis, suggesting that this compound may also possess similar properties .
Anticancer Properties
The compound has been evaluated for its anticancer potential. In vitro studies have shown that benzamide derivatives can inhibit cancer cell proliferation by targeting specific molecular pathways. Notably, compounds with similar structural motifs have exhibited significant activity against various cancer cell lines, indicating that the sulfonamide group may enhance their efficacy as anticancer agents .
Anti-inflammatory Effects
The anti-inflammatory activity of sulfonamide derivatives has been documented in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that this compound may also exert anti-inflammatory effects, potentially offering therapeutic benefits in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of the chlorophenyl and thiophene moieties appears to enhance the binding affinity to biological targets. The sulfonamide group is also significant for its interaction with enzymes and receptors, which is essential for its pharmacological effects.
| Structural Feature | Impact on Activity |
|---|---|
| Chlorophenyl Group | Increases lipophilicity and target binding |
| Thiophene Ring | Enhances electron delocalization |
| Sulfonamide Functionality | Critical for enzyme inhibition |
| Dimethoxybenzamide Moiety | Contributes to overall stability and solubility |
Study 1: Antibacterial Efficacy
In a comparative study, synthesized sulfonamide derivatives were tested against multiple bacterial strains. The results indicated that certain derivatives showed significant inhibition rates comparable to standard antibiotics. This reinforces the potential of this compound as a candidate for further development in antibacterial therapies .
Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of benzamide derivatives, revealing that compounds with similar structures effectively inhibited cell growth in various cancer lines through apoptosis induction mechanisms. These findings suggest that this compound could be developed as an anticancer agent .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-thiophen-2-ylethyl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO5S2/c1-27-17-10-5-14(12-18(17)28-2)21(24)23-13-20(19-4-3-11-29-19)30(25,26)16-8-6-15(22)7-9-16/h3-12,20H,13H2,1-2H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVJHFPTQRPAPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














